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Compound of Interest

Compound Name: DNDI-6174

Cat. No.: B12381577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of an oral

formulation for DNDI-6174, a promising preclinical candidate for the treatment of visceral and

cutaneous leishmaniasis. The information is compiled from published preclinical data and

general knowledge of oral drug formulation development.

Introduction to DNDI-6174
DNDI-6174 is a novel pyrrolopyrimidine derivative that has demonstrated potent activity against

various Leishmania species.[1][2][3] It is an orally active compound that targets the Leishmania

cytochrome bc1 (complex III) of the mitochondrial electron transport chain, a novel mechanism

of action within the Drugs for Neglected Diseases initiative (DNDi)'s leishmaniasis portfolio.[1]

Preclinical studies in both mouse and hamster models of visceral leishmaniasis have shown

significant efficacy in reducing parasite burden.[1][3] The development of a stable, oral tablet

formulation is a key objective to provide a patient-friendly treatment regimen.

Physicochemical Properties of DNDI-6174
Understanding the physicochemical properties of a drug candidate is crucial for designing an

effective oral dosage form. DNDI-6174 has been characterized as having a relatively low

molecular weight and moderate lipophilicity.[1] A hydrobromide (HBr) salt was selected for

development due to its favorable solubility, scalability, and manufacturability properties.
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Table 1: Physicochemical and Permeability Properties of DNDI-6174[1]

Property Value

Molecular Weight Low

Lipophilicity (logP) Moderate

Solubility Low in physiologically relevant media

Permeability (Caco-2) High

Efflux Ratio ~1.0

Note: Specific quantitative values for molecular weight, logP, and solubility are not publicly

available.

Oral Formulation Development
Prototypes of 5 mg and 50 mg tablets have been developed and subjected to stability testing.

[4] While the exact composition of the final tablet formulation is proprietary, a general protocol

for the development of an immediate-release tablet is outlined below.

General Protocol for Oral Tablet Formulation
Excipient Compatibility Studies:

Binary mixtures of DNDI-6174 (HBr salt) with various commonly used pharmaceutical

excipients (e.g., diluents, binders, disintegrants, lubricants) are prepared.

These mixtures are stored under accelerated stability conditions (e.g., 40°C/75% RH) for a

defined period.

Samples are analyzed at regular intervals using techniques like High-Performance Liquid

Chromatography (HPLC) to detect any degradation of the active pharmaceutical ingredient

(API), thus ensuring the compatibility of the chosen excipients.

Granulation (if required):
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Wet or dry granulation methods can be employed to improve the flow and compression

properties of the powder blend.

Wet Granulation: The API and intragranular excipients are blended, followed by the

addition of a binder solution. The wet mass is then screened, dried, and milled.

Dry Granulation (Roller Compaction): The API and excipients are blended and

compressed between rollers to form a ribbon, which is then milled into granules.

Blending:

The granules (or the API if direct compression is used) are blended with extragranular

excipients, including a lubricant, to achieve a uniform mixture.

Compression:

The final blend is compressed into tablets of the desired weight, hardness, and thickness

using a tablet press.

Coating (optional):

A film coating can be applied to improve stability, mask taste, or aid in identification.

Table 2: Representative Excipients for Oral Tablet Formulation

Excipient Class Example

Diluent Microcrystalline Cellulose, Lactose Monohydrate

Binder Povidone, Hydroxypropyl Cellulose

Disintegrant
Croscarmellose Sodium, Sodium Starch

Glycolate

Lubricant Magnesium Stearate

Glidant Colloidal Silicon Dioxide
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In Vitro Anti-leishmanial Activity Assay
This protocol is adapted from published studies on DNDI-6174.[1]

Parasite Culture:Leishmania donovani amastigotes are cultured in a suitable medium.

Assay Plate Preparation: Serially diluted DNDI-6174 is added to 384-well plates.

Parasite Inoculation: Amastigotes are added to the wells containing the test compound.

Incubation: Plates are incubated for 72 hours at 37°C.

Quantification of Parasite Viability: A resazurin-based reagent is added to each well, and

after a further incubation period, fluorescence is measured to determine the number of viable

parasites.

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-

response curves.

Table 3: In Vitro Activity of DNDI-6174 against Leishmania Species[3]

Leishmania Species EC50 Range (nM)

L. donovani 40 - 210

L. infantum 40 - 210

In Vivo Efficacy Study in a Mouse Model of Visceral
Leishmaniasis
This protocol is based on the preclinical evaluation of DNDI-6174.[1]

Animal Model: Female BALB/c mice are infected intravenously with L. donovani amastigotes.

Treatment Groups: Mice are randomized into vehicle control and DNDI-6174 treatment

groups.
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Drug Administration: DNDI-6174 is administered orally (e.g., by gavage) once or twice daily

for a specified duration (e.g., 5 or 10 days).

Assessment of Parasite Burden: At the end of the treatment period, mice are euthanized,

and the liver and spleen are collected. The parasite burden in these organs is determined by

microscopic examination of Giemsa-stained tissue smears (Leishman-Donovan Units) or by

quantitative PCR.

Data Analysis: The percentage reduction in parasite burden in the treated groups is

calculated relative to the vehicle control group.

Table 4: In Vivo Efficacy of DNDI-6174 in a Mouse Model of Visceral Leishmaniasis[1][3]

Dose Regimen Duration
% Reduction in Liver
Parasite Burden

25 mg/kg once daily (qd) 5 days >98%

12.5 mg/kg twice daily (bid) 5 days >98%

6.25 mg/kg twice daily (bid) 10 days >98%

Stability Testing of Oral Tablet Formulation
This protocol follows general pharmaceutical guidelines.

Sample Storage: The 5 mg and 50 mg DNDI-6174 tablets are stored under long-term (e.g.,

25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.

Time Points: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24

months for long-term; 0, 1, 3, 6 months for accelerated).

Analysis: At each time point, the tablets are tested for appearance, assay of DNDI-6174,

content of degradation products, dissolution, and water content.

Results: The tablet formulation has been shown to be stable for at least 12 months under

long-term conditions and for 6 months under accelerated conditions.[4]
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Visualizations
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Caption: Preclinical development workflow for an oral formulation of DNDI-6174.
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Caption: Mechanism of action of DNDI-6174 in Leishmania.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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